methyl 2-[4-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate
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Overview
Description
The compound is a derivative of benzodiazepine, which is a class of psychoactive drugs. Benzodiazepines are known for their sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties . The presence of an aminocarbonyl group and a thioether group suggests that this compound might have unique properties compared to typical benzodiazepines.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a benzodiazepine ring, which is a fused ring structure consisting of a benzene ring and a diazepine ring. It also contains an aminocarbonyl group (which includes a nitrogen atom and a carbonyl group), and a thioether group (which includes a sulfur atom attached to two carbon atoms) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the aminocarbonyl group might be involved in reactions with acids or bases, and the thioether group might undergo oxidation or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific structure of the compound. The presence of the benzodiazepine ring, the aminocarbonyl group, and the thioether group would all influence these properties .Scientific Research Applications
Synthesis of Thiazolobenzodiazepines
Research conducted by Jančienė et al. (2008) delves into the synthesis of 1-substituted 4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepinium-11-bromides and various thioate hydrobromides through the reaction of tetrahydro-1,5-benzodiazepine-2-thiones with aromatic α-bromoketones. This study also explored the formation of 2-[(1-Acetyl-2(or 3)-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl) sulfanyl]-1-phenylethanones as intermediates, which are significant in the synthesis of thiazolo[3,2-a][1,5]benzodiazepine and N-substituted 2-methyl-1H-benzimidazole derivatives. The semiempirical AM1 calculations provided insights into the mechanism and energetic parameters for the heptatomic nucleus rearrangement to the benzimidazole ring (Jančienė et al., 2008).
Synthesis of Benzodiazepine Derivatives
Matsuhisa et al. (1997) synthesized a series of compounds related to 2-phenyl-4'-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbonyl) benzanilide, showing arginine vasopressin (AVP) antagonist activity for both V1A and V2 receptors. The introduction of a hydrophilic substituent group into the benzodiazepine ring enhanced oral availability, particularly in derivatives such as (3-pyridyl)methyl, the 2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl, and the 2-(4-methylpiperazin-1-yl)ethyl derivatives. This work highlights the potential therapeutic applications of these benzodiazepine derivatives (Matsuhisa et al., 1997).
Antibacterial Activity of Novel Derivatives
Desai et al. (2001) synthesized several novel compounds including methyl 2-{2-[4-oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl] phenoxy} acetates, methyl 2{2-[3-chloro4-oxo-I-(arylcarbonylamino)azetidin-2-yl]phenoxy} acetates, and others, which were evaluated for their in vitro growth inhibitory activity against various microbes like E. coli, S. aureus, and Salmonella typhi para A. The structures of these compounds were confirmed through elemental analysis and spectral data, indicating their potential as antibacterial agents (Desai et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[4-[2-(4-carbamoylanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-29-20(27)11-15-10-19(25-17-5-3-2-4-16(17)23-15)30-12-18(26)24-14-8-6-13(7-9-14)21(22)28/h2-10,23H,11-12H2,1H3,(H2,22,28)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGRQBRWMXVTMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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